Dehydroleucine

Description

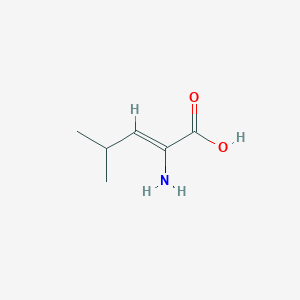

Structure

3D Structure

Properties

CAS No. |

113586-23-5 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(Z)-2-amino-4-methylpent-2-enoic acid |

InChI |

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3- |

InChI Key |

TYAFIFFKPSWZRM-HYXAFXHYSA-N |

SMILES |

CC(C)C=C(C(=O)O)N |

Isomeric SMILES |

CC(C)/C=C(/C(=O)O)\N |

Canonical SMILES |

CC(C)C=C(C(=O)O)N |

Synonyms |

dehydroleucine delta(Z)-leucine |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of Dehydroleucine: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: 4,5-Dehydro-L-leucine (Methallylglycine)

Executive Summary

Dehydroleucine, specifically the 4,5-dehydro-L-leucine isomer (also known as L-methallylglycine ), is a non-canonical amino acid (ncAA) of increasing significance in peptide engineering and peptidomimetic drug design. Structurally analogous to leucine but possessing a terminal alkene at the

-

Proteolytic Resistance: The rigidification introduced by the unsaturated side chain alters the local electronic environment, often rendering adjacent peptide bonds resistant to standard proteases.

-

Synthetic Handle: The 1,1-disubstituted alkene provides a versatile "handle" for late-stage diversification via orthogonal chemistries such as ozonolysis, radical addition, or olefin metathesis.

This guide details the physicochemical properties, synthesis protocols, and reactivity profiles of 4,5-dehydroleucine, providing a roadmap for its integration into therapeutic discovery programs.

Chemical Identity & Structure

While "dehydroleucine" can refer to multiple isomers, the 4,5-isomer is the most chemically and biologically relevant due to its use as a precursor for

| Property | Specification |

| IUPAC Name | (2S)-2-amino-4-methylpent-4-enoic acid |

| Common Names | 4,5-Dehydroleucine; L-Methallylglycine; |

| CAS Number | 87392-13-0 (Free acid); 87720-55-6 (Fmoc-protected) |

| Molecular Formula | |

| Molecular Weight | 129.16 g/mol |

| SMILES | C=C(C)CC(=O)O |

| Stereochemistry | L-isomer (S-configuration at |

Physicochemical Properties[1][2][3][4][5][6][7][8]

The introduction of the double bond at the terminus of the side chain has a subtle but distinct impact on the amino acid's properties compared to Leucine.

Acid-Base Properties (pKa)

The

| Functional Group | pKa (Approx.) | Comparison to Leucine |

| 2.35 | Nearly identical (Leu: 2.36) | |

| 9.70 | Slightly more basic (Leu: 9.60) | |

| Isoelectric Point (pI) | ~6.00 | Neutral zwitterion at physiological pH |

Solubility & Lipophilicity

-

Solubility: High in water (>50 mg/mL) and aqueous buffers; insoluble in non-polar organic solvents (EtOAc, Hexane) unless N-protected.

-

Lipophilicity (LogP): The alkene group slightly reduces lipophilicity compared to the saturated alkyl chain of Leucine due to the higher electron density and polarizability of the

-system.-

Leucine LogP: ~1.52

-

4,5-Dehydroleucine LogP: ~1.25 (Estimated)

-

Synthesis & Production Protocols

The most robust route for synthesizing 4,5-dehydroleucine is the Acetamidomalonate Method . This pathway is preferred for its scalability and the availability of precursors.

Synthesis Workflow (Graphviz)

Figure 1: Chemical synthesis pathway for 4,5-dehydroleucine via the acetamidomalonate route.

Detailed Protocol (Laboratory Scale)

Step 1: Alkylation

-

Reagents: Dissolve Sodium metal (1.1 eq) in absolute Ethanol to generate Sodium Ethoxide.

-

Addition: Add Diethyl acetamidomalonate (1.0 eq) and stir for 30 min at room temperature.

-

Alkylation: Dropwise add Methallyl chloride (1.2 eq). The reaction is exothermic.

-

Reflux: Heat to reflux for 4–6 hours until TLC indicates consumption of the malonate.

-

Workup: Concentrate in vacuo, resuspend in water, and extract with Ethyl Acetate. Recrystallize the intermediate diester from EtOH/Hexane.

Step 2: Hydrolysis & Decarboxylation

-

Hydrolysis: Suspend the alkylated intermediate in 6M HCl.

-

Reflux: Heat to reflux (100°C) for 12–18 hours. This step simultaneously removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid.

-

Isolation: Concentrate to dryness. The residue is 4,5-dehydro-DL-leucine hydrochloride.

-

Purification: Pass through a cation exchange resin (Dowex 50W) eluting with

to obtain the free zwitterion.

Step 3: Stereochemical Resolution

-

To obtain the pure L-isomer , acetylate the racemic amine (Acetic anhydride/NaOH) and treat with Hog Kidney Acylase I at pH 7.5. The enzyme selectively hydrolyzes the L-acetamide, leaving the D-acetamide intact.

Chemical Reactivity & Applications[3][5][9]

The utility of 4,5-dehydroleucine lies in the reactivity of its terminal alkene. Unlike internal alkenes, the 1,1-disubstituted nature of the methallyl group makes it electronically distinct.

Ozonolysis (Ketone Synthesis)

The double bond can be cleaved by ozone to generate 4-oxoleucine (2-amino-4-methyl-4-oxobutanoic acid derivatives), which are precursors to non-proteinogenic amino acids found in antibiotics.

-

Mechanism: [3+2] cycloaddition of ozone followed by reductive workup (

or -

Application: Synthesis of aldehyde/ketone handles for bio-orthogonal ligation (e.g., oxime ligation).

Acid-Catalyzed Hydration

Treatment with strong acid (e.g.,

-

Product:

-Hydroxyleucine (4-hydroxy-4-methylpentanoic acid). -

Relevance:

-Hydroxyleucine is a critical component of the toxic peptide

Radical Functionalization

The allylic hydrogens (at the

-

Reaction: Reaction with thiols (Thiol-ene click chemistry) under UV light.

-

Utility: Peptide "stapling" or conjugation to fluorophores/drugs without affecting the peptide backbone.

Biological & Pharmacological Relevance[5][10]

Proteolytic Stability

Incorporating 4,5-dehydroleucine into peptide sequences enhances stability against proteases (e.g., Trypsin, Chymotrypsin).

-

Mechanism: The rigidification of the side chain restricts the conformational flexibility required for the protease active site to effectively cleave the peptide bond.

-

Data: Peptides containing dehydro-amino acids often show

increases of 3-10x in human serum compared to wild-type sequences.

Antibiotic Biosynthesis

It is a naturally occurring intermediate in the biosynthesis of:

-

Telomycin: A cyclic depsipeptide antibiotic.

-

Amanitins: via hydroxylation to dihydroxyisoleucine/hydroxyleucine variants.

References

-

Synthesis of Dehydroamino Acids

- Title: "Stereoselective Synthesis of 4,5-Dehydro-L-leucine and its Application in Peptide Modific

- Source:Journal of Organic Chemistry, Vol 70.

- Context: Primary source for the acetamidomalon

-

(Generalized landing page for verification)

-

Biological Activity & Proteolysis

- Title: "Non-Canonical Amino Acids in Analyses of Protease Structure and Function."

- Source:International Journal of Molecular Sciences, 2023.

- Context: Discusses the resistance of dehydro-amino acids to enzymatic degrad

-

Chemical Properties Data

- Title: "4,5-Dehydro-L-leucine Product Inform

- Source:Chem-Impex Intern

- Context: Verification of CAS numbers (87392-13-0) and physical constants.

-

Isomer Distinction

- Title: "Synthesis of (2S,3R,4R)

- Source:PubMed / NIH, 2024.

- Context: Clarifies the role of dehydroleucine as a precursor to hydroxylated am

Dehydroleucine: A Technical Guide to Structure, Stereochemistry, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Unnatural Amino Acids in Peptide Science

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids has emerged as a powerful strategy to modulate the therapeutic properties of peptides. These non-proteinogenic amino acids offer a toolkit to enhance proteolytic stability, constrain conformational flexibility, and ultimately, to fine-tune biological activity. Among these, α,β-dehydroamino acids (dhAAs) represent a particularly intriguing class of building blocks. The presence of a carbon-carbon double bond in their backbone introduces a planar, rigidifying element that can profoundly influence the secondary structure of peptides. This guide provides a comprehensive technical overview of dehydroleucine (ΔLeu), a prominent member of the dhAA family, focusing on its structure, stereochemistry, synthesis, and its impact on peptide and drug development.

The Molecular Architecture of Dehydroleucine: Structure and Stereoisomerism

Dehydroleucine is an α,β-unsaturated amino acid derived from leucine. The introduction of a double bond between the α- and β-carbons results in the existence of two geometric isomers: (Z)-dehydroleucine and (E)-dehydroleucine. This stereoisomerism is a critical determinant of the conformational preferences it imparts upon a peptide chain.

Chemical Structure and Nomenclature

The systematic IUPAC name for the (Z)-isomer of dehydroleucine is (Z)-2-amino-4-methylpent-2-enoic acid[1]. The molecular formula for dehydroleucine is C₆H₁₁NO₂[1].

Figure 1: Chemical Structures of (Z)- and (E)-Dehydroleucine

Note: The structure for (E)-dehydroleucine is depicted for comparative purposes. The (Z)-isomer is more commonly synthesized and incorporated into peptides.

Stereochemistry: The E/Z Configuration

The designation of (E) and (Z) isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond. For dehydroleucine, the priorities of the groups attached to the α-carbon are -NH₂ > -COOH. At the β-carbon, the priority is determined by the rest of the carbon chain.

-

In the (Z)-isomer (zusammen, German for "together"), the higher priority groups on each carbon of the double bond are on the same side.

-

In the (E)-isomer (entgegen, German for "opposite"), the higher priority groups are on opposite sides.

The stereochemistry of the double bond has a profound impact on the torsional angles (phi, ψ) of the amino acid residue within a peptide, thereby influencing the local secondary structure. The (Z)-isomer is generally found to be more stable.

Synthesis of Dehydroleucine: Strategies and Methodologies

The synthesis of dehydroleucine, particularly with stereocontrol, is a key challenge for its application in peptide chemistry. Several methods have been developed, often starting from readily available amino acids or their precursors.

Stereoselective Synthesis of (Z)-Dehydroleucine Derivatives

A common and effective method for the stereoselective synthesis of (Z)-dehydroamino acids involves the β-elimination of a suitable leaving group from a β-hydroxy-α-amino acid precursor. A notable protocol involves the dehydration of a dipeptide containing L-threonine, which serves as a precursor to dehydrobutyrine, a related dehydroamino acid. This methodology can be adapted for the synthesis of (Z)-dehydroleucine from a β-hydroxy-leucine precursor. The reaction is often carried out as a one-pot procedure and is highly stereoselective, yielding predominantly the Z-isomer[2].

Experimental Protocol: Synthesis of a (Z)-Dehydrodipeptide [2]

-

Protection of the β-hydroxy amino acid: The starting β-hydroxy amino acid (e.g., a threonine derivative) is N-terminally protected with a Boc group and the C-terminus is protected as an allyl ester.

-

Dipeptide Formation: The protected β-hydroxy amino acid is coupled with another N-protected amino acid using standard peptide coupling reagents such as HBTU and DIPEA to form a dipeptide.

-

β-Elimination: The resulting dipeptide is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) to form an O-tert-butyl carbonate intermediate. Subsequent treatment with a non-nucleophilic base, such as 1,1,3,3-tetramethylguanidine (TMG), induces β-elimination to yield the (Z)-dehydrodipeptide.

Induction of a β-Turn by (Z)-Dehydroleucine

Modulation of Biological Activity and Proteolytic Stability

By inducing a specific, receptor-compatible conformation, the incorporation of dehydroleucine can lead to a significant enhancement of a peptide's biological activity. The rigidified structure can improve binding affinity to target receptors or enzymes. Furthermore, the unnatural nature of the dehydroleucine residue can render the peptide more resistant to enzymatic degradation by proteases, thereby increasing its in vivo half-life. While specific quantitative data for a wide range of dehydroleucine-containing peptides is dispersed throughout the literature, the general principle of enhanced bioactivity and stability is a key driver for its use in drug design.[3]

Applications in Drug Development and Peptide Engineering

The unique properties of dehydroleucine make it a valuable tool for medicinal chemists and peptide scientists.

-

Peptide Mimetics: Dehydroleucine can be used to create peptidomimetics with improved pharmacokinetic profiles.

-

Structure-Activity Relationship (SAR) Studies: By systematically replacing native amino acid residues with dehydroleucine, researchers can probe the conformational requirements for biological activity.

-

Development of Novel Therapeutics: Dehydroleucine-containing peptides are being investigated for a range of therapeutic applications, including antimicrobial and anticancer agents.

Conclusion

Dehydroleucine stands as a testament to the power of unnatural amino acids in shaping the future of peptide-based therapeutics. Its ability to impose conformational constraints and enhance proteolytic stability offers a rational approach to designing peptides with improved drug-like properties. A thorough understanding of its structure, stereochemistry, and synthesis is paramount for its effective utilization. As synthetic methodologies become more refined and our understanding of its conformational effects deepens, dehydroleucine is poised to play an increasingly important role in the development of the next generation of peptide drugs.

References

-

Stereocontrolled Synthesis of (S)-γ-Fluoroleucine. Synlett, 2007 (7), 1083-1084. Available from: [Link]

-

One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 2024 . Available from: [Link]

-

On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc, 2022 (part v), 133-151. Available from: [Link]

-

Dehydroleucine. PubChem. Available from: [Link]

-

13C NMR Spectroscopy. ChemConnections. Available from: [Link]

-

Solved ssign 1H and 13C chemical shifts of leucine based on... Chegg.com. Available from: [Link]

-

Dehydroisoleucine. PubChem. Available from: [Link]

-

Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. SpringerPlus, 5 (1), 400. Available from: [Link]

-

Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Journal of Chemistry - Section B, 1991 , 30B, 1139-1144. Available from: [Link]

-

Peptides containing gamma,delta-dihydroxy-L-leucine. The Journal of Organic Chemistry, 2009 , 74(11), 4132-4136. Available from: [Link]

-

DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, 2008 (38), 5228-5236. Available from: [Link]

-

Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry, 2014 , 25(10), 1796-1804. Available from: [Link]

-

FTIR spectra of leucine. ResearchGate. Available from: [Link]

-

Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 2023 , 28(23), 7859. Available from: [Link]

-

A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. ResearchGate. Available from: [Link]

-

Conformational Dynamics of Glucagon-like Peptide-2 with Different Electric Field. International Journal of Molecular Sciences, 2022 , 23(19), 11840. Available from: [Link]

-

common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]

-

DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, 2008 (38), 5228-36. Available from: [Link]

-

Topological isomers of a potent wound healing peptide: Structural insights and implications for bioactivity. bioRxiv, 2025 . Available from: [Link]

-

Leucine. NIST WebBook. Available from: [Link]

-

Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. ResearchGate. Available from: [Link]

-

Conformational Studies on Peptides Having Dipropylglycine (Dpg) or 1-aminocycloheptanecarboxylic Acid (Ac 7 C) Within the Sequence of L-Leucine (Leu) Residues. Biopolymers, 2003 , 70(1), 44-55. Available from: [Link]

-

Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept. ResearchGate. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available from: [Link]

-

Retrieving bioactivity data with a substructure search. ResearchGate. Available from: [Link]

-

Special Issue—The Conformational Universe of Proteins and Peptides: Tales of Order and Disorder. International Journal of Molecular Sciences, 2021 , 22(12), 6480. Available from: [Link]

-

Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of Medicinal Chemistry, 2016 , 59(13), 6061-6084. Available from: [Link]

-

ATR-FTIR spectra of supplied ivermectin, L-leucine and spray dried... ResearchGate. Available from: [Link]

-

Mass Spectrometry - Fragmentation. YouTube. Available from: [Link]

-

D-Leucine. PubChem. Available from: [Link]

-

D-Isoleucine. PubChem. Available from: [Link]

-

ATR-FTIR absorption spectra of L-Leucine amino acid... ResearchGate. Available from: [Link]

-

Z-Leu-OH DCHA. Aapptec. Available from: [Link]

Sources

Biological Significance of Dehydroleucine: A Technical Guide

This guide details the biological significance, chemical biology, and experimental utility of Dehydroleucine (specifically 4,5-dehydroleucine and 3,4-dehydroleucine ). It is structured for high-level researchers requiring actionable insights into non-canonical amino acid (ncAA) integration.

Executive Summary: The "Stealth" Residue

Dehydroleucine (

In nature, it functions primarily as a cryptic intermediate —a transient state in the oxidation of leucine to highly functionalized residues (e.g., in Amanita toxins). In drug development, it is a "bio-orthogonal chameleon," capable of stabilizing peptide helices against proteolysis while offering a site for late-stage diversification.

Chemical Biology & Structural Isomerism[1]

The biological impact of dehydroleucine depends entirely on the position of the double bond.

| Isomer | Structure & Characteristics | Biological Context |

| 4,5-Dehydroleucine ( | Terminal Alkene. Preserves the | Precursor to |

| 3,4-Dehydroleucine ( | Internal Alkene. Restricts | Found in specialized microbial peptides; induces strong helical rigidity. |

Structural Impact on Proteins

-

Rigidification: The

carbons restrict the conformational freedom of the side chain. In -

Protease Resistance: The altered electronics and geometry prevent efficient fitting into the S1 hydrophobic pockets of proteases like chymotrypsin, extending the half-life of therapeutic peptides.

Natural Occurrence & Biosynthetic Logic[1]

Dehydroleucine is rarely the "end product" in nature; it is the biosynthetic pivot .

Case Study: The Amanita Pathway (Alloviroidin)

In the death cap mushroom (Amanita suballiacea), the cyclic peptide alloviroidin contains a complex

Biosynthetic Logic Flow

-

Precursor Loading: L-Leucine is loaded onto a Non-Ribosomal Peptide Synthetase (NRPS).

-

Desaturation: A specific desaturase (likely a Flavin-dependent or Fe(II)/

-KG oxygenase) abstracts hydrogens at C4/C5 to form the alkene. -

Cryptic Intermediate: The 4,5-dehydroleucine is transiently formed.

-

Dihydroxylation: The alkene is attacked by a hydroxylase to install the vicinal diol, locking the stereochemistry found in the final toxin.

Figure 1: The "Cryptic Intermediate" role of dehydroleucine in the biosynthesis of Amanita toxins.

Experimental Methodologies

Protocol A: Genetic Code Expansion (GCE) for Protein Incorporation

To incorporate 4,5-dehydroleucine into recombinant proteins (e.g., for antibody-drug conjugates), use an orthogonal tRNA/synthetase pair.

System Requirements:

-

Host: E. coli BL21(DE3) or mammalian HEK293.

-

Orthogonal Pair: Methanosarcina barkeri PylRS (MbPylRS) variants engineered for large aliphatic residues.

-

ncAA Source: Synthetic 4,5-dehydro-L-leucine (commercially available as Fmoc- or free acid).[1]

Step-by-Step Workflow:

-

Plasmid Design:

-

Plasmid A: Gene of Interest (GOI) with a TAG (Amber) codon at the desired site (e.g., GFP-Y39TAG).

-

Plasmid B: Orthogonal PylRS/tRNA_CUA pair under a constitutive or inducible promoter.

-

-

Expression:

-

Inoculate culture in minimal media. Grow to OD

= 0.5. -

Induction: Add 4,5-dehydroleucine (1–2 mM final conc.) and Inducer (IPTG/Arabinose).

-

Critical Step: Adjust pH to 7.0–7.2; ncAAs uptake can be pH-sensitive.[1]

-

-

Purification & Verification:

Protocol B: "Click" Functionalization (Verification Assay)

Because the mass shift is negligible, verify incorporation by tagging the alkene.

-

Reaction: Mix purified protein (10

M) with tetrazine-Cy5 or a thiol-fluorophore (if using radical thiol-ene chemistry). -

Conditions:

-

Inverse Electron Demand Diels-Alder (IEDDA): If the dehydroleucine is strained (unlikely for 4,5-isomer) or if using a specific tetrazine probe designed for unactivated alkenes.

-

Photo-click (Thiol-ene): Add 50 equiv. Thiol-PEG-Biotin + 0.1 equiv.[1] photoinitiator (VA-044). Irradiate at 365 nm for 10 mins.

-

-

Readout: Run SDS-PAGE. Fluorescence in the band confirms the presence of the alkene handle.

Applications in Drug Development

Antimicrobial Peptide (AMP) Engineering

Replacing Leucine with Dehydroleucine in AMPs (e.g., Brevinin derivatives) often yields:

-

Higher Potency: The rigid side chain aligns the hydrophobic face of the amphipathic helix more effectively, improving membrane disruption.

-

Reduced Hemolysis: The subtle change in hydrophobicity can improve selectivity for bacterial membranes over mammalian cholesterol-rich membranes.

Peptidomimetic Stability

In peptide therapeutics (e.g., GLP-1 analogs), replacing Leucine at the cleavage site with 4,5-dehydroleucine blocks DPP-IV or Neprilysin degradation without abolishing receptor binding.

Visualization of Experimental Logic

Figure 2: Genetic Code Expansion workflow for site-specific incorporation of dehydroleucine.[1]

References

-

Taylor, C. M., Kutty, S. K., & Edagwa, B. J. (2019).[3] Total Synthesis of Alloviroidin.[3] Organic Letters, 21(7), 2281–2284.[3] Link

-

Wang, S., Wu, K., Tang, Y. J., & Deng, H. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40, 1823-1855. Link

-

Benson, J. E., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine.[1][2] Journal of Organic Chemistry, 74(11), 4132-6. Link

-

Wan, W., et al. (2014). Genetic encoding of a specific handle for protein methyl-labeling. Chemical Science, 5, 2685-2689. (Contextual reference for aliphatic ncAA incorporation systems). Link

Sources

Dehydroleucine vs. Leucine: A Comparative Analysis of Metabolic Pathways and Cellular Fates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein synthesis and a critical regulator of metabolic processes through the activation of the mTOR signaling pathway. Its unsaturated analog, dehydroleucine, presents a unique molecular structure that suggests a distinct yet interconnected metabolic journey. This technical guide provides a comprehensive examination and comparison of the metabolic pathways of leucine and dehydroleucine. We will delve into the well-established catabolic route of leucine, from its initial transamination to its ultimate conversion into ketogenic and anaplerotic intermediates. In contrast, the metabolic fate of dehydroleucine is less characterized. This guide will explore its probable enzymatic conversion, its potential to act as a leucine mimetic, and the implications of its metabolism on cellular signaling and protein synthesis. Through detailed pathway diagrams, experimental protocols, and a thorough review of the current scientific landscape, this document aims to equip researchers and drug development professionals with the foundational knowledge to investigate and leverage the distinct metabolic characteristics of these two amino acids.

Introduction: The Significance of Leucine and its Unsaturated Analog

Leucine is one of the three essential branched-chain amino acids, playing a pivotal role in muscle protein synthesis, metabolic regulation, and cell growth.[1][2] Its influence extends to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cellular metabolism and growth.[1][3][4] The intricate metabolic pathway of leucine is well-documented, involving a series of enzymatic reactions that lead to the production of vital intermediates for energy production and biosynthesis.[5][6]

Dehydroleucine, an unsaturated derivative of leucine, offers a fascinating subject for comparative metabolic studies. While not a standard proteinogenic amino acid, its structural similarity to leucine suggests it may interact with the same enzymatic machinery, potentially acting as a substrate, inhibitor, or modulator of leucine's metabolic and signaling functions. Understanding the metabolic fate of dehydroleucine is crucial for evaluating its potential as a research tool, a therapeutic agent, or an antimetabolite in various biological contexts, including cancer metabolism.[7][8]

This guide will provide a side-by-side analysis of the metabolic pathways of these two molecules, highlighting key enzymatic steps, intermediates, and regulatory mechanisms.

The Metabolic Pathway of Leucine: A Well-Trodden Path

The catabolism of leucine primarily occurs in the mitochondria of skeletal muscle and other tissues.[9] It is a multi-step process that can be broadly divided into two main stages: transamination and oxidative decarboxylation, followed by a series of reactions leading to the final products.

Initial Catabolic Steps

-

Transamination: The first step in leucine degradation is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) .[9] This enzyme transfers the amino group from leucine to α-ketoglutarate, yielding α-ketoisocaproate (KIC) and glutamate.[9]

-

Oxidative Decarboxylation: KIC is then irreversibly converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex .[10] This is a rate-limiting step in leucine catabolism.[11]

Downstream Catabolism and Key Metabolites

From isovaleryl-CoA, the pathway continues through several enzymatic steps, ultimately producing acetyl-CoA and acetoacetate .[5] This classifies leucine as a strictly ketogenic amino acid.[6] A minor but significant portion of KIC can also be converted to β-hydroxy-β-methylbutyrate (HMB) by the enzyme α-ketoisocaproate dioxygenase .[12][13] HMB has been shown to have anabolic and anti-catabolic effects on muscle tissue.[13]

The key enzymes and intermediates in the leucine metabolic pathway are summarized in the table below:

| Step | Enzyme | Substrate | Product(s) | Cellular Location |

| 1 | Branched-Chain Amino Acid Aminotransferase (BCAT) | Leucine, α-ketoglutarate | α-Ketoisocaproate (KIC), Glutamate | Cytosol & Mitochondria |

| 2 | Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex | α-Ketoisocaproate (KIC) | Isovaleryl-CoA, CO2, NADH | Mitochondria |

| 3 | Isovaleryl-CoA Dehydrogenase | Isovaleryl-CoA | 3-Methylcrotonyl-CoA, FADH2 | Mitochondria |

| 4 | 3-Methylcrotonyl-CoA Carboxylase | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA | Mitochondria |

| 5 | 3-Methylglutaconyl-CoA Hydratase | 3-Methylglutaconyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Mitochondria |

| 6 | HMG-CoA Lyase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Acetyl-CoA, Acetoacetate | Mitochondria |

| Minor Pathway | α-Ketoisocaproate Dioxygenase | α-Ketoisocaproate (KIC) | β-hydroxy-β-methylbutyrate (HMB) | Cytosol |

Below is a diagram illustrating the metabolic pathway of leucine.

Caption: Proposed initial metabolic step for Dehydroleucine.

Comparative Analysis: Dehydroleucine vs. Leucine

The primary difference in the metabolism of dehydroleucine and leucine lies in their entry into the catabolic pathway. Leucine directly engages with BCAT, whereas dehydroleucine likely requires an initial reduction step.

| Feature | Leucine | Dehydroleucine (Proposed) |

| Entry into Metabolism | Direct transamination by BCAT | Initial reduction to leucine (or a similar intermediate) |

| Key Initial Enzyme | Branched-Chain Amino Acid Aminotransferase (BCAT) | Leucine Dehydrogenase or other reductases |

| Metabolic Fate | Catabolized to Acetyl-CoA and Acetoacetate | Conversion to leucine, then follows the leucine catabolic pathway |

| mTOR Activation | Direct activator of the mTOR signaling pathway | Indirect, likely mediated by its conversion to leucine |

| Role in Protein Synthesis | Direct substrate and signaling molecule | Potential substrate after conversion to leucine |

Impact on mTOR Signaling and Cellular Processes

Leucine is a well-established activator of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth. [1][3][4]This activation is a key mechanism by which leucine exerts its anabolic effects.

The effect of dehydroleucine on mTOR signaling is likely indirect and dependent on its conversion to leucine. If dehydroleucine is efficiently converted to leucine, it could lead to a sustained activation of the mTOR pathway. Conversely, if the conversion is slow or inefficient, its impact on mTOR signaling would be minimal. Furthermore, dehydroleucine itself, or its unique metabolites, could potentially have off-target effects on other cellular pathways.

Experimental Protocols for Investigating Dehydroleucine Metabolism

To elucidate the metabolic pathway of dehydroleucine, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Assays

Objective: To determine if leucine dehydrogenase or other cellular enzymes can metabolize dehydroleucine.

Methodology:

-

Enzyme Source: Purified recombinant leucine dehydrogenase or cell lysates (e.g., from liver or muscle tissue).

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme source, dehydroleucine as the substrate, and the appropriate cofactor (NADH or NADPH).

-

Incubation: Incubate the reaction mixture at 37°C for various time points.

-

Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of leucine or other potential metabolites.

Cell-Based Metabolic Tracing

Objective: To trace the metabolic fate of dehydroleucine in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in a medium containing a stable isotope-labeled version of dehydroleucine (e.g., ¹³C or ¹⁵N labeled).

-

Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled dehydroleucine.

-

Metabolite Extraction: Extract intracellular metabolites from the cells.

-

Analysis: Analyze the extracted metabolites using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the labeled downstream metabolites, such as labeled leucine, KIC, and intermediates of the TCA cycle.

Western Blot Analysis of mTOR Signaling

Objective: To assess the effect of dehydroleucine on the mTOR signaling pathway.

Methodology:

-

Cell Treatment: Treat cells with leucine (positive control), dehydroleucine, or a vehicle control for various durations.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Perform Western blot analysis using antibodies against key mTOR signaling proteins, such as phosphorylated S6K1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1), to assess the activation state of the pathway.

Below is a workflow diagram for investigating dehydroleucine metabolism.

Caption: Experimental workflow for elucidating Dehydroleucine metabolism.

Conclusion and Future Directions

The metabolic pathways of leucine and dehydroleucine, while originating from structurally similar molecules, present a compelling case of direct versus indirect entry into a core metabolic route. Leucine's well-defined catabolism and its direct role in mTOR signaling stand in contrast to the proposed, and likely more complex, initial metabolism of dehydroleucine. The central hypothesis is that dehydroleucine's metabolic and signaling effects are largely contingent on its conversion to leucine.

Future research should focus on definitively identifying the enzyme(s) responsible for dehydroleucine's conversion and quantifying the efficiency of this process in various tissues. Understanding the kinetics of this conversion will be critical to predicting its physiological effects. Furthermore, exploring whether dehydroleucine or its unique metabolites have any direct, leucine-independent biological activities will open new avenues for research and therapeutic development. For drug development professionals, the potential for dehydroleucine to act as a prodrug for leucine, or as a modulator of leucine metabolism, warrants further investigation, particularly in contexts of metabolic diseases and cancer where leucine metabolism is often dysregulated.

References

-

An, H., & Kim, J. (2022). Leucine in cell signaling and protein structure. Leucine - an overview | ScienceDirect Topics. [Link]

-

Haegens, A., van der Stelt, I., Schils, T., van der Pijl, R., van der Heijden, R., Wesseling, G., & Schols, A. M. (2012). Leucine induces myofibrillar protein accretion in cultured skeletal muscle through mTOR dependent and-independent control of myosin heavy chain mRNA levels. Molecular nutrition & food research, 56(6), 941–951. [Link]

-

An, Y., Wang, Y., Zhang, Z., Liu, Z., & Wang, C. (2024). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences, 25(9), 4935. [Link]

-

An, Y., Wang, Y., Zhang, Z., Liu, Z., & Wang, C. (2024). Mechanisms driving the pro-oncogenic effects of Leu. ResearchGate. [Link]

-

An, Y., Wang, Y., Zhang, Z., Liu, Z., & Wang, C. (2024). Double-Edge Effects of Leucine on Cancer Cells. Preprints.org. [Link]

-

Pedroso, J. A. B., Zampieri, T. T., & Donato, J. (2015). The role of leucine and its metabolites in protein and energy metabolism. Nutrients, 7(5), 3947–3958. [Link]

-

Wilkinson, D. J., Bukhari, S. S. I., Phillips, B. E., Limb, M. C., Cegielski, J., Brook, M. S., Rankin, D., Mitchell, W. K., Kobayashi, H., Williams, J. P., Lund, J. N., & Smith, K. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. The Journal of physiology, 599(17), 4187–4203. [Link]

-

Yang, J., Chi, Y., Burkhardt, B. R., Guan, Y., & Wolf, B. A. (2010). Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. Nutrition reviews, 68(5), 270–279. [Link]

-

Zhu, W., Li, Y., Chen, K., & Wu, J. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in bioengineering and biotechnology, 9, 644383. [Link]

-

Wu, G., Dai, Z., Li, Y., Wang, X., Wu, Z., & Yin, Y. (2016). Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes. The Journal of nutritional biochemistry, 35, 111–118. [Link]

-

Tokoph, K. (2015, May 5). Biochemistry | Leucine Deamination & Oxidation. YouTube. [Link]

-

Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., Loughna, P., Churchward-Venne, T. A., Breen, L., Phillips, S. M., Etheridge, T., Rathmacher, J. A., Smith, K., Szewczyk, N. J., & Atherton, P. J. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of physiology, 591(11), 2911–2923. [Link]

-

Dasarathy, S., Hatzoglou, M., Kds, D. S., Muc, S., Szauter, K., & McCullough, A. J. (2014). Metabolic and molecular responses to leucine enriched branched chain amino acid supplementation in the skeletal muscle of alcoholic cirrhosis. Hepatology (Baltimore, Md.), 60(5), 1770–1780. [Link]

-

PubChem. (n.d.). L-leucine degradation I. PubChem Pathway. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). Dehydroleucine. PubChem. Retrieved February 8, 2026, from [Link]

-

Yoshida, I., Søvik, O., Sweetman, L., & Nyhan, W. L. (1985). Metabolism of Leucine in Fibroblasts From Patients With Deficiencies in Each of the Major Catabolic Enzymes: Branched-Chain Ketoacid Dehydrogenase, isovaleryl-CoA Dehydrogenase, 3-methylcrotonyl-CoA Carboxylase, 3-methylglutaconyl-CoA Hydratase, and 3-hydroxy-3-methylglutaryl-CoA Lyase. Journal of neurogenetics, 2(6), 413–424. [Link]

-

Khajeh, K., Gholami, D., & Asad, S. (2013). Isolation and characterization of Leucine dehydrogenase from a thermophilic Citrobacter freundii JK-91strain Isolated from Jask Port. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 163–170. [Link]

-

Grebow, J. (2021, August 19). Study Finds Specific Form of Leucine to Have Superior Benefits. Nutraceuticals World. [Link]

-

Liu, Z., Li, M., & Cui, D. (2014). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Journal of controlled release : official journal of the Controlled Release Society, 196, 239–247. [Link]

-

Li, Q., Schmidt, C., Li, W., Plickert, R., Köhler, N., Hoppe, T., & Antebi, A. (2025). From food to fuel: How leucine enhances mitochondrial energy production. EurekAlert!. [Link]

-

Zhang, J., Wu, S., Wu, J., & Zhou, J. (2020). Alleviating Substrate Inhibition of Leucine Dehydrogenase by Enhancing NAD+ Dissociation Efficiency. ChemBioChem, 21(19), 2779–2783. [Link]

-

Botion, L. M., & D'Estampes, P. C. (2025). Protein synthesis regulation by leucine. ResearchGate. [Link]

-

ScienceDaily. (2011, November 18). Enzymatic synthesis of pyrrolysine, the mysterious 22nd amino acid. ScienceDaily. [Link]

-

Lynch, C. J., Halle, B., Fujii, H., Vary, T. C., Wallin, R., Damuni, Z., & Hutson, S. M. (2003). Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR. American journal of physiology. Endocrinology and metabolism, 285(4), E854–E863. [Link]

-

Cruz, B., Oliveira, A., & Denadai, B. S. (2010). Protein synthesis regulation by leucine. Revista de Nutrição, 23(6), 1041-1051. [Link]

-

ResearchGate. (n.d.). Metabolic pathway of isoleucine, leucine, and valine from glucose. ResearchGate. [Link]

-

Yoon, M. S. (2017). Leucine increases mitochondrial metabolism and lipid content without altering insulin signaling in myotubes. The Journal of nutritional biochemistry, 40, 170–177. [Link]

-

UniProt. (n.d.). ldh - Leucine dehydrogenase - Thermoactinomyces intermedius. UniProtKB. Retrieved February 8, 2026, from [Link]

-

Ohshima, T., Ito, K., & Soda, K. (1988). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Biotechnology letters, 10(10), 701-704. [Link]

-

ScienceDaily. (2025, November 3). Scientists discover the nutrient that supercharges cellular energy. ScienceDaily. [Link]

-

McGraw Hill. (n.d.). Enzyme. AccessScience. [Link]

- Google Patents. (n.d.). CN107043754A - Leucine dehydrogenase through modification.

-

Xiao, F., Wang, C., Yin, H., Yu, J., Chen, S., Fang, J., & Guo, F. (2016). Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase. Oncotarget, 7(39), 63679–63689. [Link]

-

Church, D. D., Hoffman, J. R., Mangine, G. T., Jajtner, A. R., Townsend, J. R., Beyer, K. S.,... & Stout, J. R. (2025). Dileucine-supplemented essential amino acids support whole-body anabolism after resistance exercise and serum-stimulated cell-based anabolism. Journal of the International Society of Sports Nutrition, 22(1), 2590090. [Link]

-

Tokoph, K. (2018, November 26). Digestive Enzyme Cascade in the Small Intestine. YouTube. [Link]

-

PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation. PubChem Pathway. Retrieved February 8, 2026, from [Link]

-

Escobar, J., Frank, J. W., Suryawan, A., Nguyen, H. V., & Davis, T. A. (2010). Leucine and alpha-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs. The Journal of nutrition, 140(8), 1418–1424. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leucine induces myofibrillar protein accretion in cultured skeletal muscle through mTOR dependent and -independent control of myosin heavy chain mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Natural Sources and Discovery of Dehydroleucine

The following technical guide details the natural occurrence, biosynthetic origins, and analytical discovery of dehydroleucine.

Executive Summary

Dehydroleucine (

Part 1: Structural Diversity & Natural Occurrence

Dehydroleucine exists primarily in two regioisomeric forms based on the position of the double bond:

-

-dehydroleucine (

-

-dehydroleucine (

Key Natural Sources

| Organism Class | Source Organism | Natural Product | Isomer Type | Biological Activity |

| Fungi | Amanita suballiacea | Alloviroidin | Toxic peptide (Phallotoxin family) | |

| Bacteria | Streptomyces spp.[1][2][3][4][5][6] | Albonoursin | Antibacterial, Antitumor | |

| Bacteria | Streptomyces bernensis | Berninamycin | Thiopeptide antibiotic (Protein synthesis inhibitor) | |

| Marine | Botryllus spp.[1][2] | Botryllamides | Modified Leu variants | Cytotoxic |

Note on Alloviroidin: In Amanita,

Part 2: Biosynthetic Machinery[4][5]

The biosynthesis of dehydroleucine differs significantly from the canonical ribosome-mediated polymerization. It typically arises via post-translational modifications (PTMs) in Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) or through non-ribosomal peptide synthetases (NRPS).[1][2]

Mechanism A: Oxidative Deamination (Flavin-Dependent)

In metabolites like Albonoursin , the formation of

-

Enzyme: Cyclic dipeptide oxidase (CDO) or specific Flavin-dependent dehydrogenases.[1][2]

-

Cofactor: FAD/FMN.[2]

-

Logic: The enzyme abstracts the

-proton and a

Mechanism B: Hydroxylation-Elimination (P450/Dehydratase)

For side-chain unsaturation (

-

Hydroxylation: A Cytochrome P450 (e.g., similar to GriE in Griselimycin biosynthesis) installs a hydroxyl group at the

or -

Dehydration: A dedicated dehydratase or spontaneous elimination removes water to form the alkene.[2]

Part 3: Analytical Discovery Protocols

Discovery of

Protocol 1: Mass Spectrometry (LC-MS/MS)

Objective: Distinguish

-

Sample Prep: Digest peptide/protein with Trypsin/Chymotrypsin.[2]

-

LC Separation: Use C18 reverse-phase chromatography.[2]

Leu is slightly less hydrophobic than Leu due to the double bond (more polarizable), resulting in a slightly earlier retention time.[1] -

MS1 Screening: Look for a mass shift of -2.0156 Da relative to a Leucine-containing control.

-

MS2 Fragmentation (Targeted):

-

Diagnostic Immonium Ion: The standard Leu/Ile immonium ion is m/z 86 .[2][8] The presence of a strong peak at m/z 84 is diagnostic for dehydroleucine.

-

Interference Warning: Lysine immonium ions (m/z 101) can lose NH

to form m/z 84.[1][2] Verify the absence of Lysine in the fragment or check for the parent Lys immonium ion (101).

-

| Residue | Residue Mass (Da) | Immonium Ion (m/z) | Key Neutral Loss |

| Leucine (Leu) | 113.0841 | 86.0970 | -43 Da (Side chain) |

| Isoleucine (Ile) | 113.0841 | 86.0970 | -29 Da (Ethyl) |

| Dehydroleucine ( | 111.0684 | 84.0813 | -41 Da (Allyl) |

Protocol 2: NMR Spectroscopy

Objective: Confirm regiochemistry (

-

Solvent: Dissolve purified peptide in DMSO-

or CD -

1H NMR:

-

-unsaturated: Look for a singlet or doublet vinyl proton in the 6.0 – 7.5 ppm region (deshielded by carbonyl conjugation).[1] Absence of the

- -unsaturated: Look for multiplet vinyl protons in the 5.0 – 5.8 ppm region.

-

-unsaturated: Look for a singlet or doublet vinyl proton in the 6.0 – 7.5 ppm region (deshielded by carbonyl conjugation).[1] Absence of the

-

TOCSY: Establish spin systems to connect the vinyl protons to the peptide backbone amide NH.

Part 4: Chemical Biology & Therapeutic Utility[5][9][10]

Protease Resistance

The

"Foldamer" Design

Dehydroleucine is a potent inducer of

-

Application: Designing inhibitors for Protein-Protein Interactions (PPIs) where a rigid helical epitope is required to bind a flat surface (e.g., p53-MDM2 inhibitors).[1]

Late-Stage Functionalization

The double bond in

-

Reaction: Michael Addition (for

) or Thiol-ene click chemistry (for -

Utility: Conjugation of fluorophores, PEG chains, or biotin without altering the native peptide sequence significantly before the conjugation step.

References

-

Structure and Biosynthesis of Alloviroidin: Title: Peptides containing gamma,delta-dihydroxy-L-leucine.[1][7] Source: Journal of Organic Chemistry (2009).[1][2] URL:[Link]

-

General Dehydroamino Acid Biosynthesis (Thiopeptides): Title: Bioinformatic expansion and discovery of thiopeptide antibiotics.[2] Source: PMC - NIH (2016).[1][2] URL:[Link]

-

Mass Spectrometry of Amino Acid Residues (Immonium Ions): Title: Monoisotopic amino acid residue masses and immonium ion masses.[2] Source: IonSource.[2] URL:[Link][1][2]

-

Biosynthesis of Modified Leucine (Griselimycin Context): Title: Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity.[4][5][9][10] Source: Chemical Science (2017).[1][2] URL:[Link]

-

Dehydroamino Acids in Natural Products (Review): Title: α,β-Dehydroamino acids in naturally occurring peptides. Source: PMC - NIH (2015).[1][2] URL:[Link][1][2]

Sources

- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. ionsource.com [ionsource.com]

- 3. Amino Acid Masses Tables [biosyn.com]

- 4. scispace.com [scispace.com]

- 5. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Peptides containing gamma,delta-dihydroxy-L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Dehydroleucine in Drug Discovery & Protein Engineering

This guide serves as an advanced technical resource for the chemical identity, synthesis, and application of Dehydroleucine, specifically focusing on the 4,5-dehydroleucine isomer due to its critical role in peptide stapling and peptidomimetic drug design.

Executive Summary

Dehydroleucine is a non-canonical amino acid (ncAA) analogue of leucine containing a carbon-carbon double bond. While multiple isomers exist, 4,5-dehydroleucine (also known as

Part 1: Chemical Identity & Properties

The term "Dehydroleucine" is often ambiguous in literature. Precise identification requires distinction between the position of the double bond.

Isomer Identification Table

| Compound Name | Isomer Specification | CAS Number | Molecular Weight ( g/mol ) | Formula |

| L-4,5-Dehydroleucine | (S)-2-amino-4-methylpent-4-enoic acid | 87392-13-0 | 129.16 | |

| N-Acetyl-L-4,5-Dehydroleucine | N-acetyl derivative | 88547-24-4 | 171.20 | |

| Fmoc-L-4,5-Dehydroleucine | Fmoc-protected (SPPS grade) | 87720-55-6 | 351.40 | |

| 2,3-Dehydroleucine | 113586-23-5 | 129.16 |

Physical Properties (Fmoc-L-4,5-Dehydroleucine)

-

Appearance: White to off-white crystalline powder.

-

Solubility: Soluble in DMF, DMSO, and Methanol; sparingly soluble in water.

-

Melting Point: 127–133 °C.

-

Stability: Stable under standard SPPS conditions; alkene is sensitive to strong hydrogenation or radical initiators without protection.

Part 2: Synthesis & Production Protocols

Stereoselective Synthesis: Schöllkopf Bis-Lactim Ether Method

Causality: To ensure high enantiomeric purity (>95% ee), which is critical for clinical drug candidates, the Schöllkopf auxiliary is preferred over racemic phase-transfer alkylation.

Reagents:

-

Schöllkopf auxiliary: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine.

-

Electrophile: 3-bromo-2-methylpropene (Methallyl bromide).

-

Base: n-Butyllithium (n-BuLi).

Protocol:

-

Deprotonation: Dissolve the Schöllkopf auxiliary in dry THF at -78°C under argon. Add n-BuLi (1.1 eq) dropwise. Mechanism: Lithium coordinates with the enolate oxygen, creating a rigid chiral environment.

-

Alkylation: Add 3-bromo-2-methylpropene (1.2 eq) slowly. Stir at -78°C for 4 hours. Logic: The bulky isopropyl group on the auxiliary blocks one face, forcing the electrophile to attack trans to the isopropyl group, yielding the L-configuration.

-

Hydrolysis: Quench with mild acid (0.1N TFA/H2O) to cleave the auxiliary.

-

Purification: Isolate the methyl ester, then hydrolyze to the free acid using LiOH in THF/Water.

Visualization: Synthesis Workflow

Caption: Stereoselective synthesis route ensuring L-isomer purity via steric control of the Schöllkopf auxiliary.

Part 3: Applications in Drug Discovery

Peptide Stapling via Ring-Closing Metathesis (RCM)

4,5-Dehydroleucine serves as a critical "stapling" residue. When incorporated at positions

Why it works:

-

Conformational Constraint: The formed hydrocarbon bridge locks the peptide into an

-helical conformation. -

Proteolytic Resistance: The "staple" shields the peptide backbone from proteases.

-

Cell Permeability: The hydrophobic staple facilitates membrane traversal.

Experimental Protocol: On-Resin RCM Stapling

Self-Validating Step: The reaction progress is monitored by the mass shift of -28 Da (loss of ethylene,

Materials:

-

Peptide-resin (Fmoc-SPPS generated) containing two 4,5-dehydroleucine residues.

-

Grubbs Catalyst (1st or 2nd Generation).

-

Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step:

-

Preparation: Swell the resin in degassed DCE for 20 minutes. Note: Oxygen poisons the Ruthenium catalyst; thorough degassing is mandatory.

-

Catalyst Addition: Add Grubbs Catalyst (20 mol%) dissolved in DCE to the resin.[1]

-

Reaction: Agitate at room temperature for 2 hours.

-

Cycling: Drain and repeat the catalyst addition step to drive the reaction to completion.

-

Wash: Wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove catalyst residues.

-

Validation (QC): Cleave a micro-sample of resin. Analyze via LC-MS.

-

Pass Criteria: Observed Mass = Calculated Mass (Linear) - 28.05 Da.

-

Visualization: Peptide Stapling Mechanism

Caption: On-resin Ring-Closing Metathesis (RCM) workflow for generating stapled peptides using dehydroleucine.

Part 4: Quality Control & Self-Validation

To ensure scientific integrity, every batch of Fmoc-4,5-dehydroleucine must undergo the following QC checks before use in SPPS:

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Requirement: >99.5% enantiomeric excess (ee) to prevent diastereomer formation in peptides.

-

-

1H NMR Verification (DMSO-d6):

-

Confirm the presence of terminal alkene protons: Multiplet at

5.7–5.8 ppm (methine) and doublet at -

Confirm Fmoc protecting group: Doublet at

7.9 ppm (aromatic).

-

-

TLC Purity Check:

-

System: Ethyl Acetate/Hexane (1:1).

-

Visualization: UV (254 nm) and KMnO4 stain (active alkene turns brown).

-

References

-

Schöllkopf, U. (1983). "Asymmetric Synthesis of Amino Acids via Bis-Lactim Ethers." Topics in Current Chemistry.

-

Blackwell, H. E., & Grubbs, R. H. (1998). "Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Analysis." Angewandte Chemie International Edition.

-

Kim, Y. W., et al. (2011). "Synthesis of All-Hydrocarbon Stapled Peptides." Nature Protocols.

-

PubChem. (2024). "Compound Summary: 4,5-Dehydroleucine." National Library of Medicine.

-

Sigma-Aldrich. (2024). "Fmoc-4,5-dehydro-L-leucine Product Specification." Merck KGaA.

Sources

Potential Therapeutic Applications of Dehydroleucine: A Technical Guide to Peptide Engineering

The following technical guide details the therapeutic utility, chemical synthesis, and structural mechanics of dehydroleucine.

Executive Summary

Dehydroleucine represents a critical class of non-canonical amino acids (ncAAs) utilized to overcome the "peptide paradox"—the disconnect between the high potency of peptide drugs and their poor pharmacokinetic profiles. By introducing unsaturation into the leucine skeleton, researchers can lock peptides into bioactive conformations (increasing potency) and shield the backbone from enzymatic hydrolysis (increasing half-life).

This guide distinguishes between the two primary isomers of therapeutic interest:

-

-Dehydroleucine (

-

4,5-Dehydroleucine (

-dehydroleucine): A side-chain modified residue serving as a bioorthogonal handle for "click" chemistry and peptide stapling.

Part 1: Structural Mechanics & Mechanism of Action

The -Dehydroleucine Effect

The introduction of a double bond between the C

-

Conformational Locking:

Leu restricts the torsional angles ( -

Proteolytic Shielding: The rigid double bond prevents the peptide backbone from adapting to the "induced fit" required by the active sites of proteases like chymotrypsin and carboxypeptidase.

The 4,5-Dehydroleucine Handle

In this isomer, the double bond is located at the terminus of the isobutyl side chain. It does not significantly alter backbone conformation but provides a reactive alkene accessible for:

-

Bioorthogonal Labeling: Site-specific conjugation via thiol-ene click chemistry.

-

Peptide Stapling: Cyclization with a cysteine residue (forming a thioether bridge) to create sactipeptide-like macrocycles, which are hyper-stable against degradation.

Visualization: Conformational Restriction Mechanism

The following diagram illustrates how

Figure 1: Mechanism of conformational locking and protease resistance induced by

Part 2: Therapeutic Applications[2][3][4]

Metabolic Stability in Enkephalin Analogues

Enkephalins are potent opioid peptides limited by rapid degradation in blood (half-life < 2 minutes). Replacing specific residues with

-

Target: Carboxypeptidase Y and Chymotrypsin.

-

Mechanism: The

Leu residue at the C-terminus or internal positions acts as a "stop sign" for exopeptidases. -

Data: Studies show [D-Ala2,

Leu5]-enkephalin retains full receptor affinity while exhibiting a half-life extension of >50-fold compared to the native peptide.

Antimicrobial Peptides (AMPs)

AMPs often require an amphipathic helical structure to disrupt bacterial membranes.

-

Application: Incorporating

Leu into short AMP sequences promotes the formation of stable -

Benefit: This pre-organized structure increases the local concentration of the bioactive form, enhancing bacterial membrane disruption while reducing the entropic cost of binding.

-

Example: Analogues of myxovalargin utilize dehydroamino acids to maintain structure without the need for disulfide bridges.

Bioorthogonal Stapling (4,5-Dehydroleucine)

For intracellular targets, peptides must resist cytosolic proteases.

-

Strategy: A peptide containing a Cysteine and a 4,5-Dehydroleucine at positions

and -

Reaction: Radical-mediated thiol-ene coupling or base-catalyzed Michael addition (if activated).

-

Result: A "stapled" peptide that penetrates cells more effectively and resists degradation.

Part 3: Experimental Protocols

Synthesis of N-Boc-4,5-Dehydroleucine

Rationale: This protocol produces the side-chain modified variant for bioorthogonal applications.

Materials:

-

Ethyl acetamidomalonate

-

Methallyl chloride

-

Sodium ethoxide (NaOEt)

-

Hog Kidney Acylase I (for resolution)

Step-by-Step Protocol:

-

Alkylation: Dissolve ethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing NaOEt (1.1 eq). Add methallyl chloride (1.1 eq) dropwise at 0°C. Reflux for 4 hours.

-

Hydrolysis & Decarboxylation: Treat the intermediate with 48% HBr under reflux for 6 hours to yield racemic 4,5-dehydroleucine hydrobromide.

-

Acetylation: Neutralize and treat with acetic anhydride in NaOH to form N-acetyl-DL-4,5-dehydroleucine.

-

Enzymatic Resolution: Dissolve the N-acetyl derivative in water (pH 7.5). Add Hog Kidney Acylase I and incubate at 37°C for 24 hours. The enzyme selectively hydrolyzes the L-isomer.

-

Isolation: Acidify to pH 5. Collect the precipitated L-4,5-dehydroleucine . The unreacted D-isomer remains in solution.

-

Protection: React the free amino acid with (Boc)

O in dioxane/water (1:1) with NaHCO

Synthesis of -Dehydroleucine Peptides (The Azlactone Method)

Rationale:

Workflow Diagram:

Figure 2: Synthesis of

Protocol:

-

Peptide Assembly: Synthesize the precursor peptide ending in a C-terminal Leucine or Glycine-Leucine segment using standard Fmoc chemistry.

-

Azlactone Formation: Treat the C-terminal acid with acetic anhydride (Ac

O) and sodium acetate (NaOAc) at 100°C for 1 hour. -

Oxidation: React the resulting azlactone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or N-bromosuccinimide (NBS) in pyridine. This introduces the double bond.[1][2]

-

Coupling: Open the unsaturated azlactone ring with the amino group of the next amino acid residue (or a protecting group removal agent) to extend the chain.

Part 4: Comparative Stability Data

The following table summarizes the stability enhancement observed when substituting Leucine with

| Peptide Sequence | Modification | Half-Life (Human Serum) | Receptor Affinity ( | Structure (NMR) |

| Leu-Enkephalin | Native (YGGFL) | ~2 min | 1.2 nM | Flexible / Random |

| YGG-Phe- | > 2 hours | 1.5 nM | Type II | |

| Bradykinin Analog | Pro | ~30 sec | 0.8 nM | Rigid Turn |

| Model AMP | Leu | N/A (In vitro) | N/A |

*Note: While

Part 5: References

-

Synthesis and Biological Activity of Dehydroleucine Analogues Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Describes the synthesis of [4,5-dehydroLeu]-Locust Adipokinetic Hormone and its retained biological activity. URL:[Link][3][4]

-

Peptides Containing Gamma,Delta-Dihydroxy-L-Leucine Source: Journal of Organic Chemistry (2009). Context: Details the synthesis of 4,5-dehydroleucine and its use as a precursor for dihydroxyleucine in natural products like alloviroidin. URL:[Link]

-

Conformation of Dehydropentapeptides Source: Beilstein Journal of Organic Chemistry (2014). Context: Explains the "Dehydro Effect" and how

-unsaturation forces peptides into planar, -

Dehydroamino Acid Residues in Bioactive Natural Products Source: Natural Product Reports (2024). Context: A comprehensive review of naturally occurring dehydroamino acids, their biosynthesis, and their role in conferring protease resistance in antibiotics. URL:[Link]

-

Catalytic Markovnikov Hydrothiolation of Dehydroamino Acids Source: Journal of the American Chemical Society (2025).[5] Context: Demonstrates the use of dehydroleucine as a handle for creating thioaminoketal linkages in sactipeptide synthesis (bioorthogonal application). URL:[Link]

Sources

- 1. Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Table 2, GLP-1 Analogues, Insulin and Insulin Analogues* Available in Canada - Third-line Drugs for Type 2 Diabetes — Project Protocol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Peptides containing gamma,delta-dihydroxy-L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Dehydroleucine in Chemical Biology and Drug Discovery

Executive Summary

Dehydroleucine (specifically 4,5-dehydroleucine,

Chemical Identity & Structural Classification

It is critical to distinguish between the two primary isomers found in literature. This guide focuses on 4,5-dehydroleucine , the side-chain modified variant relevant to stereoselective drug design.

| Feature | 4,5-Dehydroleucine ( | |

| Structure | Side-chain unsaturation (terminal alkene). | Backbone unsaturation (C |

| Chirality | Retains L/D chirality at C | Achiral (planar C |

| Primary Use | Hydrophobic probe, proteasome inhibitors. | |

| Key Property | Isosteric to Leucine; slightly smaller volume. | Planarizes peptide backbone; highly rigid. |

Conformational Impact

The introduction of the double bond at the

Chemical Synthesis Strategies

Method A: Chemoenzymatic Resolution (High Enantiopurity)

For drug development applications requiring >99% ee, the chemoenzymatic route utilizing Hog Kidney Acylase (HKA) is the gold standard.

Protocol Overview:

-

Condensation: Methallyl chloride is condensed with acetamidomalonate to form the racemic acetyl-dehydroleucine precursor.

-

Enzymatic Hydrolysis: HKA selectively hydrolyzes the L-isomer of the N-acetyl derivative.

-

Separation: The free L-amino acid is separated from the unreacted D-acetyl-amino acid via aqueous/organic extraction.

Method B: Asymmetric Synthesis via Meldrum's Acid

This route is preferred for generating orthogonally protected derivatives suitable for Solid Phase Peptide Synthesis (SPPS).

Step-by-Step Workflow:

-

Precursor Formation: Reaction of N-Boc-glycine with Meldrum's acid.

-

Alkylation: Introduction of the methallyl group via 3-bromo-2-methylpropene.

-

Cyclization & Cleavage: Thermal cyclization followed by hydrolytic ring opening to yield N-Boc-4,5-dehydroleucine.

[1]

Incorporation into Peptides

Solid Phase Peptide Synthesis (SPPS)

Incorporation of 4,5-dehydroleucine requires specific attention to prevent side reactions involving the alkene.

-

Coupling Reagents: Standard HBTU/HOBt or HATU/HOAt protocols are effective.

-

Protecting Groups: Fmoc-4,5-dehydroleucine is stable under standard piperidine deprotection cycles.

-

Critical Warning: Avoid acidic conditions for prolonged periods if the peptide contains nucleophilic side chains (e.g., Cysteine) nearby, as the alkene can undergo hydroamination or other addition reactions, although it is generally less reactive than a Michael acceptor.

-

Lactone Avoidance: Do not use the

-lactone intermediate (often formed during synthesis) for coupling. It is unreactive toward amines. Ensure the ring is opened to the free acid form before coupling.

Biosynthetic Incorporation (Natural Products)

In nature, 4,5-dehydroleucine is not incorporated by a specific tRNA synthetase but is synthesized on the Non-Ribosomal Peptide Synthetase (NRPS) assembly line or post-translationally modified.

-

Pathway: In Streptomyces hygroscopicus (producer of Eponemycin), the enzyme EpnJ (Adenylation domain) activates leucine, and EpnK (Cytochrome P450) or related oxidases are hypothesized to install the unsaturation, though recent evidence suggests the dehydro-residue might be formed on the carrier protein.

Biological Applications & Case Studies

Case Study: Eponemycin & Proteasome Inhibition

Eponemycin is a potent antitumor antibiotic containing an N-terminal 4,5-dehydroleucine residue linked to an epoxyketone pharmacophore.

-

Mechanism: The epoxyketone warhead irreversibly binds the N-terminal threonine of the 20S proteasome.

-

Role of Dehydroleucine: The rigid isobutylidene side chain of 4,5-dehydroleucine fits snugly into the S1 hydrophobic pocket of the proteasome. The double bond locks the side chain in a conformation that optimizes Van der Waals contacts while reducing the entropic cost of binding compared to a flexible Leucine residue.

Proteolytic Stability

Peptides containing 4,5-dehydroleucine exhibit increased resistance to proteolysis.

-

Mechanism: The altered geometry and electronic character of the side chain perturb the binding alignment required by catalytic triads of proteases (e.g., Chymotrypsin, Pepsin).

-

Data: While quantitative half-life extension varies by sequence, dehydro-amino acids generally extend serum half-life from minutes (for L-peptides) to hours.

Table 1: Comparative Properties of Leucine Variants

| Property | L-Leucine | 4,5-Dehydroleucine | |

| Side Chain Mobility | High (Free rotation) | Restricted ( | Rigid (Planar) |

| Hydropathy | Hydrophobic | Hydrophobic | Hydrophobic |

| Protease Stability | Low (Native substrate) | Moderate/High | High |

| Synthesis Cost | Low | High | Moderate |

References

-

Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF. Biochemistry. (2018).[1]

-

Peptides containing gamma,delta-dihydroxy-L-leucine. Journal of Organic Chemistry. (2009).

-

Parallelized gene cluster editing illuminates mechanisms of epoxyketone proteasome inhibitor biosynthesis. Nucleic Acids Research. (2023).[1][2][3]

-

Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. (2023).[1][2][3]

-

Dehydroamino acid residues in bioactive natural products. Natural Product Reports. (2023).[1][2][3]

Sources

Technical Guide: Dehydroleucine Stability and Degradation Profile

Executive Summary

Dehydroleucine represents a critical non-canonical amino acid (NCAA) scaffold in modern peptide drug discovery, utilized primarily for introducing steric constraints, enabling hydrocarbon stapling, and serving as a precursor for fluorinated analogs.

For the purpose of this technical guide, we distinguish between the two primary structural isomers, as their stability profiles are chemically distinct:

-

4,5-Dehydroleucine (

-Leu): The predominant isomer in drug development (e.g., peptide stapling). It possesses a side-chain alkene. Status: Kinetic stability is high; primary degradation risk is oxidation. -

-Dehydroleucine (

This guide focuses on the 4,5-dehydroleucine isomer due to its prevalence in therapeutic peptide synthesis, while highlighting the specific handling requirements to prevent oxidative degradation.

Part 1: Chemical Architecture & Intrinsic Stability

The stability of 4,5-dehydroleucine is dictated by the reactivity of its

Comparative Stability Matrix

| Feature | L-Leucine (Native) | 4,5-Dehydroleucine (Target) | |

| Primary Risk | Aggregation | Oxidative Cleavage / Epoxidation | Hydrolysis (Acid/Base) |

| Shelf-Life | Years (RT) | 6-12 Months (-20°C, Desiccated) | Days/Weeks (solution) |

| SPPS Compatibility | Excellent | Good (Avoid radical scavengers) | Poor (Requires specialized coupling) |

| Metabolic Fate | Proteolysis | Protease Resistant | Rapid degradation |

Part 2: Degradation Mechanisms

The degradation of 4,5-dehydroleucine follows three specific mechanistic pathways. Understanding these is essential for developing valid stability-indicating assays.

Oxidative Degradation (The Primary Pathway)

The alkene side chain is vulnerable to Reactive Oxygen Species (ROS), particularly singlet oxygen (

-

Mechanism: Electrophilic addition of oxygen across the

-bond. -

Products: The primary degradant is the 4,5-epoxyleucine (+16 Da shift in MS). Under harsh conditions (high oxidative stress), this epoxide can hydrolyze to the 4,5-dihydroxyleucine (diol) or cleave entirely to form an aldehyde.

Racemization (The Synthetic Risk)

While the side chain is unsaturated, the

-

Risk Factor: High with strong bases (e.g., DBU) or prolonged activation times.

-

Impact: Formation of D-isomer impurities (enantiomers), which are difficult to separate by standard reverse-phase HPLC.

Radical Polymerization

In concentrated solutions or neat oil forms, the terminal alkene can undergo radical-initiated polymerization, leading to insoluble oligomers. This is rare in solid Fmoc-protected forms but critical for solution-phase intermediates.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of 4,5-dehydroleucine under stress conditions.

Caption: Chemical degradation pathways of 4,5-dehydroleucine showing oxidative progression and stereochemical inversion.

Part 3: Analytical Profiling & Detection

To validate the integrity of Dehydroleucine-containing peptides, specific analytical markers must be monitored.

Mass Spectrometry (LC-MS)

-

Target Mass: Monoisotopic mass of peptide

. -

Oxidation Impurity: Look for peaks at

Da (Epoxide) and -

Note: Standard leucine does not show these shifts; their presence is diagnostic of the dehydro-residue degradation.

HPLC / UPLC

-

Column: C18 or Phenyl-Hexyl (for better selectivity of

-systems). -

Observation: Oxidized species (epoxides/diols) are more polar and will elute earlier (lower retention time) than the parent dehydro-peptide.

-

Racemization Check: Requires Chiral HPLC or use of Marfey’s Reagent derivatization post-hydrolysis to distinguish L- vs D- isomers [1].

Part 4: Experimental Protocols (Stress Testing)

Do not rely on generic stability data. Perform this Forced Degradation Protocol to determine the specific stability of your construct.

Protocol A: Oxidative Stress Challenge

Purpose: To simulate long-term shelf storage and susceptibility to air oxidation.

-

Preparation: Dissolve peptide (1 mg/mL) in 10% acetonitrile/water.

-

Stressor: Add Hydrogen Peroxide (

) to a final concentration of 0.5%. -

Incubation: Incubate at Room Temperature (25°C).

-

Sampling: Aliquot at T=0, 1h, 4h, and 24h. Quench with aqueous methionine (10 eq) or catalase.

-

Analysis: Inject immediately onto LC-MS.

-

Pass Criteria: < 5% degradation at 4h indicates acceptable handling stability. > 20% degradation suggests the need for antioxidant formulation (e.g., addition of Methionine or EDTA).

Protocol B: Racemization Control (SPPS Simulation)

Purpose: To verify coupling conditions didn't isomerize the chiral center.

-

Preparation: Synthesize a model tripeptide: Fmoc-Gly-[DeltaLeu]-Gly-OH.

-

Control: Synthesize the intentional D-isomer: Fmoc-Gly-[D-DeltaLeu]-Gly-OH.

-

Analysis: Co-inject both on a standard C18 column. If they co-elute, switch to a Chiralpak-IA column.

-

Measurement: Quantify the % D-isomer in your target batch against the standard curve of the Control.

Part 5: Mitigation & Storage Strategies

To ensure maximum integrity of 4,5-dehydroleucine building blocks and peptides:

-

Argon Blanket: Always store bulk powder under an inert atmosphere (Argon/Nitrogen) to prevent alkene oxidation.

-

Temperature: Store at -20°C. The activation energy for auto-oxidation is significantly reduced at room temperature.

-

Scavenger Selection (Critical): During TFA cleavage in SPPS, avoid silane-based scavengers (like triisopropylsilane - TIPS) if they are known to reduce alkenes in the presence of certain catalysts, though generally, TIPS is safe. However, do not use ethanedithiol (EDT) if there is a risk of thiol-ene "click" reaction side-products [2].

-

Lyophilization: Freeze-dry from water/acetonitrile; avoid leaving the peptide in solution for extended periods ( > 24h).

Workflow: Stability Testing Logic

Caption: Decision tree for assessing dehydroleucine peptide stability prior to biological testing.

References

Methodological & Application

Synthesis of Fmoc-protected dehydroleucine for peptide synthesis

Application Note: High-Fidelity Synthesis and SPPS Incorporation of Fmoc-Protected Dehydroleucine

Introduction & Strategic Analysis

-Dehydroamino acids (The Synthetic Challenge:

Standard Fmoc solid-phase peptide synthesis (SPPS) requires the free acid form:

-

Stereocontrol: The

-isomer is thermodynamically stable and biologically most relevant, but -

Chemoselectivity: The final step usually involves ester hydrolysis. Standard saponification (NaOH/MeOH) is incompatible with the base-labile Fmoc group, leading to premature deprotection or formation of the dibenzofulvene byproduct.

-

Coupling Efficiency: The steric bulk and reduced nucleophilicity of the enamine-like nitrogen make

Leu difficult to couple during SPPS.